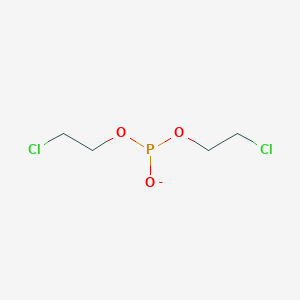
Azo yellow
Overview
Description
Azo yellow is a type of azo dye, which is a class of organic compounds characterized by the presence of the functional group R−N=N−R′, where R and R′ are usually aryl groups. Azo dyes are known for their vivid colors, which range from reds and oranges to yellows. These dyes are widely used in various industries, including textiles, food, and cosmetics, due to their bright and stable colors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azo yellow dyes are typically synthesized through a process known as azo coupling. This involves the reaction of an aryl diazonium ion with another aromatic compound that has electron-donating groups. The general reaction can be represented as: [ \text{ArN}_2^+ + \text{Ar’H} \rightarrow \text{ArN=NAr’} + \text{H}^+ ] In practice, compounds like acetoacetic amide are often used as coupling partners .
Industrial Production Methods: In industrial settings, azo dyes are often produced in batch reactors using azo coupling reactions. Continuous flow systems have also been developed to improve the efficiency and scalability of azo dye production. These systems offer advantages such as better control over reaction conditions, higher yields, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Azo yellow dyes undergo various chemical reactions, including:
Oxidation: Azo dyes can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction of azo dyes typically leads to the formation of aromatic amines, which can be further processed or used in different applications.
Substitution: Azo dyes can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and iron powder are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Products can include various oxidized aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: The products depend on the specific substituents introduced during the reaction
Scientific Research Applications
Azo yellow dyes have a wide range of applications in scientific research:
Chemistry: Used as indicators in titrations and as reagents in various chemical reactions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Some azo dyes are used in diagnostic procedures and as therapeutic agents.
Mechanism of Action
Azo yellow dyes can be compared with other azo dyes and similar compounds:
Azo Red: Similar in structure but absorbs light at different wavelengths, resulting in a red color.
Azo Orange: Another azo dye with a slightly different structure, leading to an orange color.
Azo Blue: Contains additional functional groups that shift its absorption spectrum to the blue region.
Uniqueness: this compound dyes are unique due to their specific absorption characteristics, which make them ideal for applications requiring yellow coloration. Their stability and ease of synthesis also contribute to their widespread use .
Comparison with Similar Compounds
- Azo Red
- Azo Orange
- Azo Blue
- Sunset Yellow
- Metanil Yellow
Properties
IUPAC Name |
sodium;4-[[4-(2,4-dinitro-N-nitrosoanilino)-2-nitrophenyl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N7O10S.Na/c26-21-22(16-8-4-13(23(27)28)10-18(16)25(31)32)12-3-7-15(17(9-12)24(29)30)20-19-11-1-5-14(6-2-11)36(33,34)35;/h1-10H,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPKMYUXWHBGC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N(C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=O)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N7NaO10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648747 | |
| Record name | Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12627-77-9 | |
| Record name | Sodium 4-[(E)-{4-[(2,4-dinitrophenyl)(nitroso)amino]-2-nitrophenyl}diazenyl]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





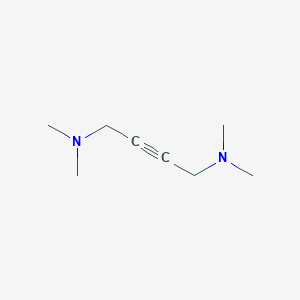
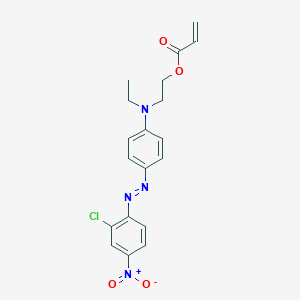
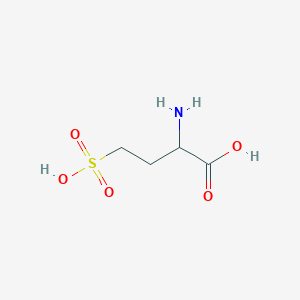
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)
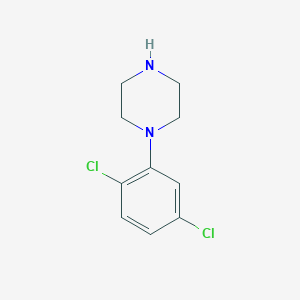

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)


